molecular formula C10H10BNO2 B13407913 (1-Phenyl-1H-pyrrol-2-YL)boronic acid

(1-Phenyl-1H-pyrrol-2-YL)boronic acid

Cat. No.: B13407913
M. Wt: 187.00 g/mol
InChI Key: ZYLQQRODXKJUNX-UHFFFAOYSA-N
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Description

(1-Phenyl-1H-pyrrol-2-YL)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrrole ring with a phenyl substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenyl-1H-pyrrol-2-YL)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid reagent. One common method is the palladium-catalyzed borylation of a halogenated pyrrole with a boronic acid or boronate ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Mechanism of Action

The mechanism of action of (1-Phenyl-1H-pyrrol-2-YL)boronic acid in chemical reactions involves the formation of a boronate complex with the catalyst, followed by transmetalation and reductive elimination steps. In Suzuki-Miyaura coupling, the boronic acid group interacts with the palladium catalyst, facilitating the transfer of the phenyl group to the halide substrate, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Phenyl-1H-pyrrol-2-YL)boronic acid is unique due to its combination of a pyrrole ring and a phenyl group, which provides distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C10H10BNO2

Molecular Weight

187.00 g/mol

IUPAC Name

(1-phenylpyrrol-2-yl)boronic acid

InChI

InChI=1S/C10H10BNO2/c13-11(14)10-7-4-8-12(10)9-5-2-1-3-6-9/h1-8,13-14H

InChI Key

ZYLQQRODXKJUNX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN1C2=CC=CC=C2)(O)O

Origin of Product

United States

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